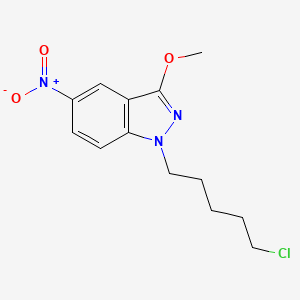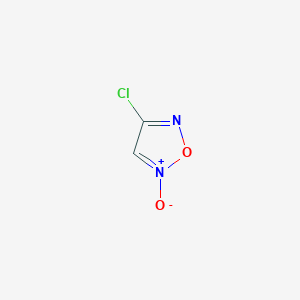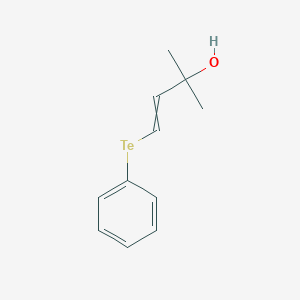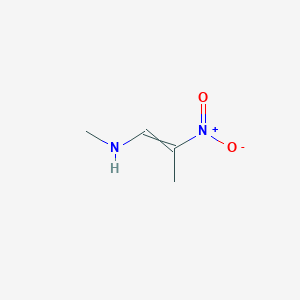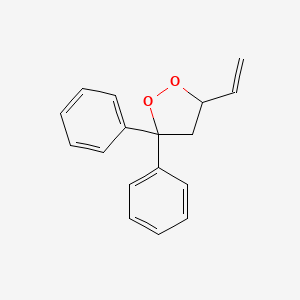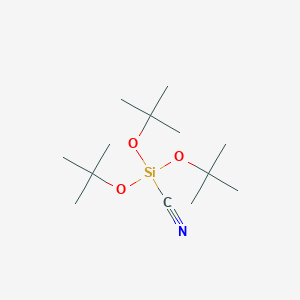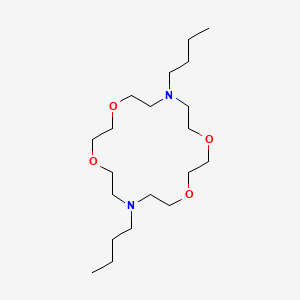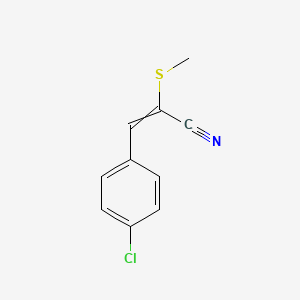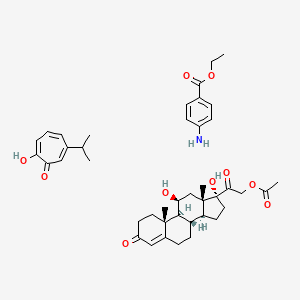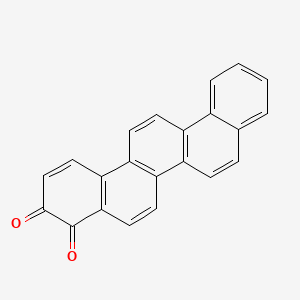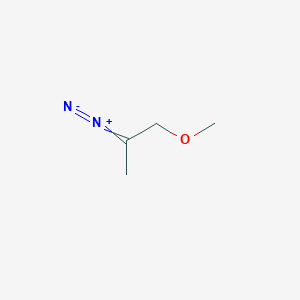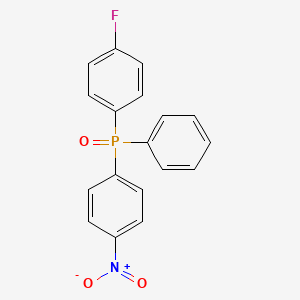
3-(4-Ethenylphenyl)-1,2,5-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Ethenylphenyl)-1,2,5-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom. The presence of the ethenylphenyl group attached to the thiadiazole ring imparts unique chemical and physical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethenylphenyl)-1,2,5-thiadiazole typically involves the reaction of 4-ethenylphenylamine with thiocarbonyl compounds under specific conditions. One common method is the cyclization of 4-ethenylphenylamine with thiocarbonyl diimidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere at elevated temperatures to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-(4-Ethenylphenyl)-1,2,5-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thiadiazole ring into a dihydrothiadiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ethenylphenyl group or the thiadiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Halogenating agents, alkylating agents, and nucleophiles; reactions are conducted under mild to moderate conditions depending on the reactivity of the substituents.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrothiadiazole derivatives
Substitution: Various substituted thiadiazole derivatives
科学的研究の応用
3-(4-Ethenylphenyl)-1,2,5-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets and pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and luminescent materials for optoelectronic devices.
作用機序
The mechanism of action of 3-(4-Ethenylphenyl)-1,2,5-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication.
類似化合物との比較
Similar Compounds
- 3-(4-Vinylphenyl)-1,2,5-thiadiazole
- 3-(4-Ethenylphenyl)-1,3,4-thiadiazole
- 3-(4-Ethenylphenyl)-1,2,4-triazole
Uniqueness
3-(4-Ethenylphenyl)-1,2,5-thiadiazole is unique due to its specific structural features, such as the ethenylphenyl group and the 1,2,5-thiadiazole ring. These features confer distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the ethenyl group allows for further functionalization and derivatization, making it a versatile compound for various applications.
特性
CAS番号 |
106339-97-3 |
|---|---|
分子式 |
C10H8N2S |
分子量 |
188.25 g/mol |
IUPAC名 |
3-(4-ethenylphenyl)-1,2,5-thiadiazole |
InChI |
InChI=1S/C10H8N2S/c1-2-8-3-5-9(6-4-8)10-7-11-13-12-10/h2-7H,1H2 |
InChIキー |
UKKLZOKPQCCPLE-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=C(C=C1)C2=NSN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyridine, 4-[2-(1H-imidazol-1-yl)ethyl]-](/img/structure/B14337967.png)
